molecular formula C7H8FNO5S B2425259 Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate CAS No. 2287283-86-5

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate

Cat. No.: B2425259
CAS No.: 2287283-86-5
M. Wt: 237.2
InChI Key: UXDBYCXQYSCBJH-UHFFFAOYSA-N
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Description

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorosulfonylmethyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate with a fluorosulfonylating agent such as fluorosulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonylmethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfonic acid derivatives.

Scientific Research Applications

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate: This compound lacks the fluorosulfonyl group and has different reactivity and applications.

    1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: This ionic liquid has similar fluorosulfonyl groups but different overall structure and properties.

    Bis(trifluoromethylsulfonyl)imide: Another compound with fluorosulfonyl groups, used in different contexts such as ionic liquids and electrolytes.

The uniqueness of this compound lies in its combination of the oxazole ring and the fluorosulfonylmethyl group, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO5S/c1-2-13-7(10)6-3-5(9-14-6)4-15(8,11)12/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDBYCXQYSCBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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